2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl nicotinate
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a biphenyl group attached to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate typically involves the esterification of nicotinic acid with 2-([1,1’-Biphenyl]-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the synthesis while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, cellular signaling, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Chromium nicotinate: Used as a supplement to treat chromium deficiencies.
Methyl nicotinate: Known for its vasodilatory effects.
Benzyl nicotinate: Used in combination with analgesics in topical preparations.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-oxoethyl nicotinate is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinates and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(14-24-20(23)18-7-4-12-21-13-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPJCSJOMDNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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